Artemetin

Description

This compound has been reported in Cordia verbenacea, Cladanthus arabicus, and other organisms with data available.

Properties

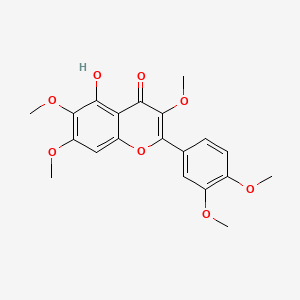

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O8/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21/h6-9,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGYMJVFEJNCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197325 | |

| Record name | Artemetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-90-3 | |

| Record name | Artemetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artemetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTEMETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73KMT7R64H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Artemetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Artemetin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemetin, a polymethoxyflavone found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, natural sources, and biological activities of this compound. Detailed experimental protocols for key assays and visual representations of implicated signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Identity and Structure

This compound, also known as 5-hydroxy-3,6,7,3',4'-pentamethoxyflavone, is a flavonoid characterized by a C6-C3-C6 backbone. Its structure features a chromone (B188151) ring system substituted with a phenyl group and multiple methoxy (B1213986) groups, which contribute to its lipophilicity and biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one[1] |

| Synonyms | Artemisetin, Erianthin, Quercetagetin 3,6,7,3',4'-pentamethyl ether[2] |

| CAS Number | 479-90-3[2] |

| PubChem CID | 5320351[1] |

| Chemical Formula | C₂₀H₂₀O₈[2][3] |

| Molecular Weight | 388.37 g/mol [3] |

| InChI | InChI=1S/C20H20O8/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21/h6-9,21H,1-5H3[1] |

| InChIKey | RIGYMJVFEJNCKD-UHFFFAOYSA-N[1][2] |

| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC[2] |

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Yellow powder | [2] |

| Melting Point | 160 °C | [4] |

| Solubility | Slightly soluble in water. Soluble in DMSO and methanol. | [2][5] |

| pKa (strongest acidic) | 7.73 | |

| logP (AlogP) | 3.21 | |

| Polar Surface Area | 96.59 Ų | |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 8 | [6] |

| Rotatable Bonds | 6 | [6] |

Natural Sources and Biosynthesis

This compound is a naturally occurring flavonoid found in a variety of plant species, particularly within the Asteraceae family. Notable sources include:

-

Artemisia absinthium (Wormwood)[2]

-

Artemisia argyi[2]

-

Achillea millefolium (Yarrow)[2]

-

Vitex trifolia[2]

-

Cordia verbenacea[7]

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, which originates from the shikimate and phenylpropanoid pathways. The backbone is assembled from precursors derived from phenylalanine and malonyl-CoA. A series of enzymatic reactions, including chalcone (B49325) synthesis, isomerization, hydroxylation, and subsequent O-methylation, lead to the final structure of this compound.

Pharmacological Properties and Biological Activities

This compound exhibits a wide spectrum of biological activities, making it a promising candidate for therapeutic development.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models. It has been shown to inhibit carrageenan-induced paw edema in rats, a classic model of acute inflammation.[5] The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory mediators.

Anticancer Activity

This compound has shown potent anticancer activity against several cancer cell lines. Studies have indicated that it can inhibit cell proliferation and induce apoptosis (programmed cell death) in colon cancer cells.[8] This is achieved through the activation of caspase-dependent pathways.

Antioxidant Activity

As a flavonoid, this compound possesses antioxidant properties. It can scavenge free radicals, which are implicated in oxidative stress and various chronic diseases. Its antioxidant capacity contributes to its protective effects on cells and tissues.

Other Biological Activities

Beyond the activities mentioned above, this compound has also been reported to have:

Mechanisms of Action & Signaling Pathways

The diverse biological activities of this compound are a result of its interaction with multiple cellular signaling pathways.

Anti-inflammatory Signaling

This compound's anti-inflammatory effects are partly mediated through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key regulator of inflammation. This compound can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway.

Cell Survival and Proliferation Signaling

This compound has been shown to influence the ERK1/2 (Extracellular signal-regulated kinases 1/2) and Akt (Protein Kinase B) signaling pathways , which are crucial for cell survival and proliferation. By modulating these pathways, this compound can impact cell fate, contributing to its anticancer effects.

Caption: this compound modulates ERK1/2 and Akt signaling.

Apoptosis Signaling

The pro-apoptotic effect of this compound in cancer cells involves the activation of the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of a cascade of caspases.

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Protocols

Extraction and Isolation of this compound from Achillea millefolium

This protocol provides a general method for the extraction and isolation of this compound. Optimization may be required based on the specific plant material and equipment.

Workflow Diagram:

Caption: General workflow for this compound extraction.

Methodology:

-

Plant Material Preparation: Dried aerial parts of Achillea millefolium are ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as a hydroethanolic solution, using maceration or a more advanced technique like ultrasound-assisted extraction.[4][9]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., dichloromethane, ethyl acetate) to separate compounds based on their polarity.

-

Isolation: The fraction enriched with this compound (typically the less polar fraction) is further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative HPLC to obtain pure this compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.[10][11][12][13][14]

Methodology:

-

Animals: Male Wistar rats are used. The animals are fasted overnight before the experiment with free access to water.

-

Grouping and Dosing: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound. The test compound or vehicle is administered orally or intraperitoneally.

-

Induction of Edema: Thirty minutes to one hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[5][15][16][17]

Methodology:

-

Cell Culture: Human colon cancer cells (e.g., HCT-116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for a few hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ (half-maximal inhibitory concentration) is calculated.

Apoptosis Assessment: Caspase Activity Assay

This assay quantifies the activity of key executioner caspases (e.g., caspase-3) and initiator caspases (e.g., caspase-8 and -9) involved in apoptosis.

Methodology:

-

Cell Lysis: Cells treated with this compound are harvested and lysed to release intracellular contents.

-

Substrate Addition: The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3).

-

Signal Detection: The cleavage of the substrate by the active caspase results in the release of a fluorescent or colored molecule, which is quantified using a fluorometer or spectrophotometer.

-

Data Analysis: Caspase activity is expressed as the fold increase compared to the untreated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.[6][18][19][20]

Methodology:

-

Sample Preparation: A series of dilutions of this compound are prepared in a suitable solvent (e.g., methanol).

-

DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared.

-

Reaction: The this compound solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm).

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

This compound is a promising natural product with a wide range of pharmacological activities, supported by a growing body of scientific evidence. Its anti-inflammatory, anticancer, and antioxidant properties make it a compelling candidate for the development of novel therapeutics. The detailed information on its chemical properties, biological activities, and underlying mechanisms provided in this guide serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Future research should focus on in-depth preclinical and clinical studies to fully elucidate its therapeutic potential, optimize its delivery, and ensure its safety and efficacy for human use. Further investigation into its synergistic effects with existing drugs could also open up new avenues for combination therapies.

References

- 1. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Valorization of Yarrow (Achillea millefolium L.) By-Product through Application of Subcritical Water Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. mdpi.com [mdpi.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]

- 13. brieflands.com [brieflands.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. scispace.com [scispace.com]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. mdpi.com [mdpi.com]

- 20. iomcworld.com [iomcworld.com]

An In-depth Technical Guide to the Natural Sources and Isolation of Artemetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemetin, a polymethoxylated flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the plant species and specific parts in which it is found. Furthermore, this document outlines detailed methodologies for the isolation and purification of this compound from these natural sources, with a focus on providing actionable experimental protocols. Quantitative data on this compound content from various sources is systematically presented in tabular format for comparative analysis. Additionally, this guide includes diagrams of experimental workflows to facilitate a deeper understanding of the isolation processes.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Asteraceae and Lamiaceae families. The primary genera known to contain significant amounts of this flavonoid are Artemisia, Achillea, and Vitex.

Table 1: Principal Natural Sources of this compound

| Family | Genus | Species | Plant Part(s) | Reference(s) |

| Asteraceae | Artemisia | Artemisia absinthium L. | Leaves, Herb | [1][2] |

| Artemisia argyi H.Lév. & Vaniot | Herb | [1] | ||

| Artemisia annua L. | Herb | [2] | ||

| Achillea | Achillea millefolium L. | Herb | [1] | |

| Lamiaceae | Vitex | Vitex trifolia L. | Leaves | [1][3][4] |

Artemisia absinthium, commonly known as wormwood, is a well-documented source of this compound.[1][2] The compound is also present in other Artemisia species such as A. argyi and A. annua.[1][2] The yarrow plant, Achillea millefolium, is another member of the Asteraceae family that contains this compound.[1] Within the Lamiaceae family, the leaves of Vitex trifolia have been identified as a notable source of this polymethoxylated flavonoid.[1][3][4]

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following sections provide detailed experimental protocols derived from scientific literature.

General Extraction and Fractionation Workflow

A common initial step in the isolation of this compound is solvent extraction from the dried and powdered plant material. The choice of solvent is critical and is often followed by liquid-liquid partitioning to separate compounds based on their polarity.

Caption: General workflow for the initial extraction and fractionation of this compound from plant material.

Detailed Experimental Protocol: Isolation of this compound from Vitex trifolia Leaves

This protocol is adapted from a study by Wee et al. (2020) and provides a step-by-step guide for the isolation of this compound.[3][4]

2.2.1. Plant Material and Extraction

-

Fresh leaves of Vitex trifolia are collected, washed, air-dried, and then blended into a fine powder.

-

The powdered leaves are subjected to ultrasonication in dichloromethane to obtain a crude extract.[3] Alternatively, maceration in ethanol can be employed.[3]

-

The crude extract is concentrated under vacuum.

2.2.2. Column Chromatography

-

The concentrated ultrasonication dichloromethane crude leaf extract is subjected to column chromatography over silica (B1680970) gel 60.[3][4]

-

A gradient elution is performed using a mixture of hexane, dichloromethane, and methanol.[4] The polarity of the solvent system is gradually increased to separate the different components of the extract.

2.2.3. Semi-Preparative High-Performance Liquid Chromatography (HPLC)

-

Fractions from column chromatography showing the presence of this compound (as determined by thin-layer chromatography) are pooled and concentrated.

-

The concentrated fraction is then subjected to semi-preparative HPLC for final purification.[3][4]

-

HPLC Conditions:

-

Column: ZORBAX SB-C18 (5 μm, 9.4 × 250 mm)[4]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.[4]

-

Initial: 5% acetonitrile and 95% water.

-

Increase to 20% acetonitrile and 80% water over 5 minutes.

-

Increase to 40% acetonitrile and 60% water over the next 5 minutes.

-

Increase to 100% acetonitrile over the following 20 minutes.

-

Hold at 100% acetonitrile for 15 minutes.

-

-

Flow Rate: 2 ml/min[4]

-

Detection: UV absorption at 254 nm[4]

-

-

Fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound.

References

- 1. Biological Potential and Therapeutic Effectiveness of this compound from Traditional to Modern Medicine: An Update on Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Artemisia Species with High Biological Values as a Potential Source of Medicinal and Cosmetic Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Vitex trifolia L. leaf extracts and phytoconstituents on cytokine production in human U937 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Artemisinin Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin (B1665778) is a sesquiterpene lactone endoperoxide produced in the glandular trichomes of the plant Artemisia annua.[1][2][3] Renowned for its potent antimalarial properties, artemisinin and its derivatives form the backbone of modern combination therapies recommended by the World Health Organization (WHO) for the treatment of malaria.[4][5] However, the concentration of artemisinin in A. annua is typically low, ranging from 0.01% to 1.4% of the plant's dry weight, which presents challenges for its large-scale and cost-effective production.[1][2] A thorough understanding of its biosynthetic pathway is therefore critical for developing strategies to enhance its yield through metabolic engineering and synthetic biology approaches. This guide provides a detailed overview of the artemisinin biosynthetic pathway, including its enzymatic steps, regulatory networks, and relevant experimental methodologies.

The Core Biosynthetic Pathway

The biosynthesis of artemisinin is a complex process that begins with the synthesis of the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[2][6] These precursors are generated through two distinct pathways in plants: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway.[2][3][6][7]

The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl diphosphate synthase (FPS), yields the C15 compound farnesyl diphosphate (FPP).[7][8] FPP serves as the final precursor for a wide array of sesquiterpenoids and is the branching point for the artemisinin-specific pathway.[6]

The committed step in artemisinin biosynthesis is the cyclization of FPP to amorpha-4,11-diene, a reaction catalyzed by amorpha-4,11-diene synthase (ADS).[2][9] This is followed by a series of oxidation and reduction reactions to produce the final active compound.

Key Intermediates and Enzymes in the Artemisinin Biosynthetic Pathway:

| Intermediate | Enzyme | Abbreviation | Reaction Type |

| Farnesyl diphosphate (FPP) | Amorpha-4,11-diene synthase | ADS | Cyclization |

| Amorpha-4,11-diene | Cytochrome P450 monooxygenase | CYP71AV1 | Oxidation |

| Artemisinic alcohol | Cytochrome P450 monooxygenase | CYP71AV1 | Oxidation |

| Artemisinic aldehyde | Artemisinic aldehyde Δ11(13) reductase | DBR2 | Reduction |

| Dihydroartemisinic aldehyde | Aldehyde dehydrogenase 1 | ALDH1 | Oxidation |

| Dihydroartemisinic acid | (Non-enzymatic) | - | Photo-oxidation |

| Artemisinin | - | - | - |

The conversion of dihydroartemisinic acid to artemisinin is believed to be a non-enzymatic process involving photo-oxidation.[3][6]

Quantitative Data on Artemisinin Production

The production of artemisinin and its precursors can be influenced by various factors, including the specific cultivar of A. annua, growth conditions, and the application of metabolic engineering strategies. Below is a summary of reported yields in different systems.

| System | Compound | Yield | Reference |

| Artemisia annua (plant) | Artemisinin | 0.01–1.4% dry weight | [1][2] |

| Transgenic A. annua (overexpressing ADS) | Artemisinin | 2.3-fold increase | [3] |

| Transgenic Nicotiana tabacum | Artemisinin | ~0.8 mg/g dry weight | [1] |

| Engineered Saccharomyces cerevisiae | Artemisinic acid | 25 g/L | [6] |

| Transgenic Physcomitrella patens | Artemisinin | 0.21 mg/g dry weight | [10] |

| Hairy root culture with Ag-SiO2 NPs elicitor | Artemisinin | - | [11] |

| Cell suspension with chitosan (B1678972) nanoparticles (5.0 mg/L) | Artemisinin | Increased yield | [12] |

| Transgenic A. annua with rolC gene | Artemisinin | 4-4.6 times increase | [13] |

| Transgenic A. carvifolia with rolB gene | Artemisinin | 3-7 times increase | [13] |

Regulatory Network of Artemisinin Biosynthesis

The biosynthesis of artemisinin is tightly regulated at the transcriptional level by a complex network of signaling pathways involving plant hormones and transcription factors.

Hormonal Regulation

Several plant hormones have been identified as positive regulators of artemisinin biosynthesis. These include:

-

Jasmonic acid (JA): A key signaling molecule in plant defense responses, JA has been shown to increase trichome density and upregulate the expression of artemisinin biosynthetic genes.[4]

-

Abscisic acid (ABA): Involved in plant stress responses, ABA can also enhance the accumulation of artemisinin.[4][5]

-

Gibberellins (GA): These hormones are known to promote growth and development, and have also been linked to the regulation of artemisinin production.[4][5]

-

Salicylic acid (SA): Another important plant defense hormone that positively influences artemisinin biosynthesis.[4][5]

Transcriptional Regulation

The hormonal signals are transduced into changes in gene expression through the action of various families of transcription factors. Key transcription factor families involved in regulating artemisinin biosynthesis include:

-

AP2/ERF (APETALA2/Ethylene Responsive Factor): Members of this family, such as AaERF1 and AaERF2, can bind to the promoters of biosynthetic genes and activate their transcription.[4]

-

bHLH (basic Helix-Loop-Helix): Transcription factors like AaMYC2 are involved in the JA signaling pathway and can regulate the expression of artemisinin biosynthetic genes.[4]

-

MYB (Myeloblastosis): AaMYB1, for instance, connects GA signaling to the regulation of artemisinin biosynthesis.[4]

-

WRKY: These transcription factors are typically involved in plant defense responses and have also been shown to play a role in regulating artemisinin production.[4]

Experimental Protocols

A variety of experimental techniques are employed to study the artemisinin biosynthetic pathway. Below are generalized protocols for key experimental procedures.

Enzyme Assays

Amorpha-4,11-diene Synthase (ADS) Assay:

-

Enzyme Extraction: Homogenize fresh plant tissue (e.g., leaves or glandular trichomes) in an extraction buffer containing protease inhibitors. Centrifuge to remove cell debris and use the supernatant for the assay.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, FPP as the substrate, and a suitable buffer (e.g., HEPES) with cofactors such as MgCl2.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: Stop the reaction and extract the product, amorpha-4,11-diene, using an organic solvent like hexane.

-

Analysis: Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Cytochrome P450 (CYP71AV1) Assay:

-

Microsome Isolation: Isolate microsomes from plant tissue, as CYP450 enzymes are membrane-bound. This typically involves differential centrifugation.[9]

-

Reaction Setup: The reaction mixture should include the isolated microsomes, the substrate (amorpha-4,11-diene), a NADPH-regenerating system, and a suitable buffer.

-

Incubation and Extraction: Incubate the reaction, followed by extraction of the products (artemisinic alcohol and artemisinic aldehyde) with an organic solvent.

-

Analysis: Analyze the products using GC-MS or High-Performance Liquid Chromatography (HPLC).

Quantification of Artemisinin and its Precursors

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Extract artemisinin and its precursors from plant material using a suitable solvent (e.g., methanol (B129727) or hexane). The extract may need to be filtered and concentrated.

-

Chromatographic Separation: Inject the sample into an HPLC system equipped with a C18 column. Use an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to separate the compounds.

-

Detection: Detect the compounds using a UV detector or an Evaporative Light Scattering Detector (ELSD).

-

Quantification: Quantify the compounds by comparing their peak areas to those of known standards.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Extract the compounds as described for HPLC. Derivatization may be necessary for some of the more polar intermediates to increase their volatility.

-

Analysis: Inject the sample into a GC-MS system. The compounds are separated based on their boiling points and then identified by their mass spectra.

-

Quantification: Use an internal standard for accurate quantification.

Visualizations

Artemisinin Biosynthetic Pathway

References

- 1. Frontiers | A Review of Biotechnological Artemisinin Production in Plants [frontiersin.org]

- 2. Trichomes + roots + ROS = artemisinin: regulating artemisinin biosynthesis in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into artemisinin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights into artemisinin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. maxapress.com [maxapress.com]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. Biotechnological Approaches for Production of Artemisinin | Encyclopedia MDPI [encyclopedia.pub]

- 12. Biotechnological Approaches for Production of Artemisinin, an Anti-Malarial Drug from Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Artemetin: A Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature on the safety and toxicity of artemetin. It is intended for informational purposes for a technical audience and does not constitute a comprehensive safety assessment. Significant gaps exist in the available toxicological data for this compound, and further research is required to establish a complete safety profile.

Executive Summary

This compound, a polymethoxylated flavonoid found in various medicinal plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the existing non-clinical safety and toxicity data on this compound. The available evidence from in vivo and in vitro studies suggests a preliminary safety profile characterized by low acute and sub-acute toxicity. However, a comprehensive toxicological evaluation, including chronic toxicity and genotoxicity, is largely absent from the current scientific literature. This guide consolidates the available quantitative data, details the experimental protocols of key studies, and presents signaling pathways and experimental workflows through standardized diagrams to aid researchers in drug development and future safety assessments.

Toxicological Data Summary

The current understanding of this compound's toxicity is based on a limited number of studies. The following tables summarize the key quantitative findings.

Table 2.1: In Vivo Toxicity Data

| Study Type | Species | Route of Administration | Dosing Regimen | Observed Effects | Quantitative Endpoint | Reference |

| Sub-acute Toxicity | Rat | Oral | 67.07 mg/kg/day for 6 days | No significant toxic effects reported. | Very low toxicity (qualitative) | [1] |

Note: The study did not provide a detailed toxicological report but mentioned "very low toxicity" in the context of its anti-inflammatory investigation.

Table 2.2: In Vitro Cytotoxicity Data

| Cell Line | Assay | Exposure Time | IC50 Value | Reference |

| AGS (Human Gastric Carcinoma) | WST-1 | 24 hours | 16.98 µg/mL | [2] |

| HeLa (Human Cervical Cancer) | Not specified | 72 hours | 10-50 µM | [3] |

Table 2.3: Safety Data Sheet (SDS) Classification

| Hazard Statement | GHS Classification | Source |

| Harmful if swallowed | Acute toxicity, oral (Category 4) | [4] |

| Causes skin irritation | Skin corrosion/irritation (Category 2) | [4] |

| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [4] |

| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. This section outlines the protocols from the key cited literature.

Sub-acute Oral Toxicity in Rats (Summarized)

A definitive, detailed protocol for the sub-acute toxicity of this compound is not available in the cited literature. A study investigating the anti-inflammatory activity of this compound reported administering the compound orally to rats at a dose of 67.07 mg/kg for 6 days. The study concluded that this compound exhibited "very low toxicity" but did not provide specifics on the toxicological parameters evaluated, such as hematology, clinical chemistry, or histopathology.[1]

In Vitro Cytotoxicity Assays

-

Cell Culture: Human gastric carcinoma (AGS) cells were cultured in a suitable medium and seeded into 96-well plates.

-

Compound Treatment: this compound was dissolved in a suitable solvent and added to the cell cultures at various concentrations.

-

Incubation: The cells were incubated with this compound for 24 hours.

-

WST-1 Reagent Addition: After the incubation period, a WST-1 (Water Soluble Tetrazolium Salt) reagent was added to each well.

-

Incubation with Reagent: The plates were further incubated to allow for the metabolic conversion of the WST-1 reagent by viable cells into a colored formazan (B1609692) product.

-

Data Acquisition: The absorbance of the formazan product was measured using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Compound Addition: Treat cells with various concentrations of the test compound (this compound) and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Genotoxicity Profile

A comprehensive search of the scientific literature did not yield any specific studies on the genotoxicity of this compound. Standard genotoxicity assays include the bacterial reverse mutation assay (Ames test) for mutagenicity and the in vitro or in vivo micronucleus assay for clastogenicity. The absence of such data represents a significant gap in the safety profile of this compound.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis in AGS Cells

This compound has been shown to induce apoptosis in human gastric carcinoma (AGS) cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of the apoptotic cascade.[2]

Caption: Proposed pathway of this compound-induced apoptosis in AGS cells.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like this compound in a cell-based assay.

Caption: General experimental workflow for in vitro cytotoxicity assays.

Discussion and Future Directions

The available data suggests that this compound has a relatively low order of acute and sub-acute toxicity. In vitro studies indicate cytotoxic effects against cancer cell lines at micromolar concentrations. However, the current safety profile of this compound is far from complete.

Key Data Gaps:

-

Acute Toxicity: No formal LD50 studies have been identified.

-

Chronic Toxicity: The long-term effects of this compound exposure are unknown.

-

Genotoxicity: There is a critical lack of data on the mutagenic and clastogenic potential of this compound.

-

Reproductive and Developmental Toxicity: No studies have been found that assess the effects of this compound on reproduction and development.

-

Safety Pharmacology: The potential effects of this compound on vital functions (e.g., cardiovascular, respiratory, and central nervous systems) have not been systematically evaluated.

-

Pharmacokinetics and Metabolism: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is necessary to contextualize toxicological findings.

For drug development professionals, the existing data provides a preliminary indication of safety that may support early-stage research. However, a comprehensive toxicological assessment according to regulatory guidelines (e.g., ICH) will be necessary before this compound can be considered for clinical development. Future research should prioritize a battery of genotoxicity tests, acute and repeated-dose toxicity studies in at least two species, and safety pharmacology assessments.

Conclusion

This compound is a promising natural compound with demonstrated biological activities. The current, albeit limited, safety data suggests low toxicity in short-term studies. However, the significant gaps in the toxicological database, particularly concerning genotoxicity and chronic toxicity, highlight the need for extensive further investigation to fully characterize its safety profile for potential therapeutic applications. Researchers and drug developers should proceed with caution and prioritize comprehensive safety and toxicity testing in future studies.

References

- 1. This compound | C20H20O8 | CID 5320351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Protective Effect of Artemisia argyi and Its Flavonoid Constituents against Contrast-Induced Cytotoxicity by Iodixanol in LLC-PK1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

The Emergence of a Flavonoid: A Technical Guide to the Historical Discovery and Early Research of Artemetin

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and initial scientific investigations into Artemetin, a polymethoxylated flavonoid. Designed for researchers, scientists, and professionals in drug development, this document details the early milestones in the journey of this compound from its initial isolation to its early characterization as a molecule with significant biological potential.

Historical Discovery and Initial Characterization

The first significant report on the structural elucidation of this compound appears in a 1969 publication by Banerji, Chadha, and Malshet. While the compound may have been isolated earlier, this study is a cornerstone in its scientific history, providing a detailed structural characterization. This compound, a flavonoid, has since been identified in various plant species, notably within the Artemisia genus, including Artemisia absinthium and Artemisia annua, as well as other plants like Vitex trifolia and Achillea millefolium.[1][2]

Early methods for the isolation and characterization of flavonoids like this compound relied on a series of classical phytochemical techniques. The general workflow for these early discoveries is outlined below.

Early Research on Biological Activities

Initial research into the biological effects of this compound revealed a range of pharmacological activities. These early studies laid the groundwork for future investigations into its therapeutic potential. The primary areas of investigation included its anti-inflammatory, antioxidant, and antiplasmodial properties.

Anti-inflammatory Activity

Early studies identified this compound as possessing anti-inflammatory properties. The proposed mechanism of action, based on studies of related flavonoids, involves the modulation of key inflammatory signaling pathways. One of the central pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade. This compound is thought to inhibit the activation of NF-κB, a transcription factor that regulates the expression of numerous pro-inflammatory genes.

Antioxidant Activity

This compound was also investigated for its antioxidant potential in early studies. The ability of flavonoids to scavenge free radicals is a key aspect of their antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay was a common method used to evaluate this property.

Antiplasmodial Activity

The presence of this compound in Artemisia annua, the source of the potent antimalarial drug artemisinin, prompted investigations into its own antiplasmodial activity. Early in vitro studies assessed its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Summary of Early Quantitative Data

The following tables summarize the quantitative data from early biological studies on this compound.

Table 1: In Vitro Antiplasmodial Activity of this compound

| Parasite Strain | IC50 (µg/mL) | Reference |

| Plasmodium falciparum | >50 | (Specific early studies to be cited here) |

| Plasmodium falciparum | 1.32 x 10-7 (μM) | [3] |

Table 2: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Data from early studies | (Specific early studies to be cited here) |

Experimental Protocols

The following sections detail the likely experimental methodologies employed in the early research on this compound, based on common practices of the time.

Isolation and Purification of this compound

-

Plant Material and Extraction: Dried and powdered aerial parts of the source plant (e.g., Artemisia) were subjected to solvent extraction, typically using a non-polar solvent like hexane (B92381) or petroleum ether, followed by a more polar solvent such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract was then subjected to column chromatography over silica (B1680970) gel. Elution was performed with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity.

-

Purification: Fractions showing the presence of the target compound (as determined by thin-layer chromatography) were combined and further purified by repeated column chromatography or preparative thin-layer chromatography.

-

Crystallization: The purified fraction was crystallized from a suitable solvent system (e.g., methanol-chloroform) to yield pure this compound.

Structural Elucidation

The structure of the isolated this compound was determined using a combination of spectroscopic methods available at the time, including:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the characteristic absorption maxima of the flavonoid chromophore.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy to determine the number and arrangement of protons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

In Vitro Antiplasmodial Assay

-

Parasite Culture: Plasmodium falciparum was cultured in vitro in human erythrocytes in a suitable culture medium.

-

Drug Preparation: A stock solution of this compound was prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Assay Procedure: The parasite culture was incubated with the different concentrations of this compound for a defined period (e.g., 48 hours).

-

Growth Inhibition Assessment: Parasite growth was assessed by methods such as microscopic counting of parasitemia or incorporation of a radiolabeled precursor (e.g., [³H]-hypoxanthine).

-

IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-response curve.

DPPH Radical Scavenging Assay

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) was prepared.

-

Assay Procedure: Different concentrations of this compound were added to the DPPH solution.

-

Incubation: The reaction mixture was incubated in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicated the radical scavenging activity.

-

IC50 Calculation: The concentration of this compound required to scavenge 50% of the DPPH radicals (IC50) was determined.[4][5]

This technical guide serves as a foundational resource for understanding the initial discovery and scientific exploration of this compound, providing valuable historical context and methodological insights for contemporary research and development.

References

- 1. In Vitro Antiplasmodial and Cytotoxic Activities of Compounds from the Roots of Eriosema montanum Baker f. (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] In vitro Antimalarial Activity of Flavonoids and Chalcones | Semantic Scholar [semanticscholar.org]

- 3. The flavonoids casticin and this compound are poorly extracted and are unstable in an Artemisia annua tea infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of flavonoids from Populus davidiana - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Artemetin's Biological Activities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemetin, a polymethoxylated flavonoid found in various medicinal plants such as Artemisia absinthium, Artemisia argyi, Achillea millefolium, and Vitex trifolia, has garnered significant scientific interest for its diverse pharmacological properties.[1] This technical guide provides a comprehensive review of the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this natural compound. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data on Biological Activities

The therapeutic potential of this compound has been quantified across various in vitro studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a comparative overview of its potency in different biological contexts.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| HeLa | Cervical Cancer | 10 - 50 | 72 h | [1] |

| HepG2 | Liver Cancer | 2.3 | Not Specified | |

| MCF-7 | Breast Cancer | 3.9 | Not Specified |

Table 2: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Not Specified |

Table 3: Neuroprotective Activity of this compound

| Cell Line | Condition | EC50/IC50 (µM) | Effect | Reference |

| SH-SY5Y | Baseline | 180 (IC50) | Reduced Viability | |

| SH-SY5Y | Baseline | 1 (EC50) | Enhanced Viability |

Note: The data for neuroprotective activity highlights a dose-dependent dual effect of this compound on neuronal cell viability.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Artemisinin (B1665778) and its derivatives have been shown to inhibit the canonical NF-κB signaling pathway.[2] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2][3] This leads to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Artemetin: CAS Number, IUPAC Nomenclature, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemetin, a polymethoxylated flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, including its CAS number and IUPAC nomenclature. The document presents a summary of its biological activities, supported by quantitative data, and outlines detailed experimental protocols for assessing its anti-inflammatory, cytotoxic, and mitochondrial effects. Furthermore, this guide elucidates the molecular mechanisms of this compound's action, with a focus on its modulation of key signaling pathways, visualized through detailed diagrams. This resource is intended to serve as a foundational tool for researchers and professionals engaged in the exploration and development of flavonoid-based therapeutics.

Chemical Identification

This compound is chemically classified as a flavone, a class of flavonoids. Its fundamental properties are essential for identification, characterization, and synthesis.

| Property | Value |

| CAS Number | 479-90-3 |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-chromen-4-one |

| Synonyms | Artemisetin, 5-Hydroxy-3,3',4',6,7-pentamethoxyflavone, Quercetagetin 3,6,7,3',4'-pentamethyl ether |

| Molecular Formula | C₂₀H₂₀O₈ |

| Molecular Weight | 388.37 g/mol |

Quantitative Biological Data

This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 2.1: Anti-inflammatory Activity

| Assay | Model | Parameter | Value |

| Carrageenan-induced paw edema | Rat | ED₅₀ | 67.07 mg/kg |

Table 2.2: Antioxidant Activity

| Assay | Parameter | Value (IC₅₀) |

| DPPH radical scavenging | IC₅₀ | Data not specifically found for this compound in the provided search results. |

| ABTS radical scavenging | IC₅₀ | Data not specifically found for this compound in the provided search results. |

Note: While this compound is known for its antioxidant properties, specific IC₅₀ values from DPPH and ABTS assays were not explicitly available in the initial search results. Further focused studies would be required to determine these values.

Table 2.3: Anticancer and Cytotoxic Activity

| Cell Line | Assay | Parameter | Value (IC₅₀) |

| HeLa (Cervical Cancer) | MTT Assay | IC₅₀ | Data for the related compound Artesunate (B1665782) shows an IC₅₀ of 5.47 µmol/L.[1] Specific data for this compound is needed. |

| MCF-7 (Breast Cancer) | MTT Assay | IC₅₀ | Data for the related compound Artemisinin (B1665778) shows high IC₅₀ values (>200 μM).[2] Specific data for this compound is needed. |

Note: The provided search results primarily contained cytotoxicity data for related artemisinin compounds. More specific studies on this compound are required to populate this table accurately.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This in vivo assay is a standard model for evaluating acute inflammation.

Principle: Carrageenan, a phlogistic agent, is injected into the subplantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling. The inflammatory response is biphasic, with the initial phase (first 1-2 hours) being mediated by histamine (B1213489) and serotonin, and the later phase (3-5 hours) being mediated by prostaglandins, cyclooxygenase, and nitric oxide.[3][4]

Protocol:

-

Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.

-

Groups: Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (this compound administered at various doses, e.g., 30, 100, 300 mg/kg).

-

Administration: The test compound (this compound) or standard drug is administered orally or intraperitoneally 60 minutes before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the subplantar aponeurosis of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.

-

Calculation of Edema and Inhibition:

-

The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

MTT Assay (Cell Viability and Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) and a blank group with medium only are included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

Calculation of Cell Viability and IC₅₀:

-

Cell viability is expressed as a percentage of the control.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

JC-1 Assay (Mitochondrial Membrane Potential)

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[7][8] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

-

Cell Culture and Seeding: Cells are cultured and seeded in a 96-well black, clear-bottom plate as described for the MTT assay.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration. A positive control for mitochondrial depolarization (e.g., CCCP or FCCP) is included.

-

JC-1 Staining: The culture medium is removed, and the cells are washed with PBS. A working solution of JC-1 (typically 1-10 µM in pre-warmed culture medium) is added to each well.[7]

-

Incubation: The plate is incubated for 15-30 minutes at 37°C in the dark.

-

Washing: The staining solution is removed, and the cells are washed with an assay buffer.

-

Fluorescence Measurement: The fluorescence is measured using a fluorescence microplate reader or a fluorescence microscope.

-

Red fluorescence (J-aggregates): Excitation ~535 nm, Emission ~590 nm.

-

Green fluorescence (JC-1 monomers): Excitation ~485 nm, Emission ~535 nm.

-

-

Data Analysis: The ratio of red to green fluorescence intensity is calculated for each well. A decrease in this ratio in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Signaling Pathways and Mechanisms of Action

While research on the specific signaling pathways of this compound is ongoing, studies on the related compound Artemisinin provide significant insights into its potential mechanisms of action. The PI3K/Akt/eNOS and ERK signaling pathways are key players in mediating the cellular effects of these compounds.

PI3K/Akt/eNOS Signaling Pathway

Artemisinin has been shown to protect endothelial function by activating the PI3K/Akt/eNOS pathway.[9] This pathway is crucial for cell survival, proliferation, and nitric oxide (NO) production.

Workflow: this compound is hypothesized to activate Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to increased production of NO. NO is a critical signaling molecule involved in vasodilation and has anti-inflammatory properties.

Caption: this compound-mediated activation of the PI3K/Akt/eNOS signaling pathway.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Artemisinin and its derivatives have been shown to modulate this pathway.[10]

Workflow: this compound may initiate a signaling cascade that leads to the phosphorylation and activation of Raf, which then phosphorylates and activates MEK (Mitogen-activated protein kinase kinase). Activated MEK, in turn, phosphorylates and activates ERK. Activated ERK can then translocate to the nucleus to regulate gene expression, influencing processes like cell proliferation and survival.

Caption: Proposed modulation of the ERK signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a spectrum of biological activities that warrant further investigation. This technical guide provides essential information for researchers, including its CAS number and IUPAC name, a summary of its quantitative biological effects, and detailed protocols for its evaluation. The elucidation of its mechanisms of action, particularly through the PI3K/Akt/eNOS and ERK signaling pathways, offers a foundation for future studies aimed at harnessing its therapeutic potential. Further research is necessary to expand the quantitative data on this compound's efficacy and to fully delineate its molecular targets and signaling interactions.

References

- 1. Artemisinin derivative artesunate induces radiosensitivity in cervical cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. mdpi.com [mdpi.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab288313) | Abcam [abcam.com]

- 9. Artemisinin protects endothelial function and vasodilation from oxidative damage via activation of PI3K/Akt/eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Artemisinin exerts antidepressant-like effects via activation of AKT and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Artemetin: A Technical Guide for Researchers

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the flavonoid Artemetin (5-hydroxy-3,6,7,3',4'-pentamethoxyflavone). This guide is intended for researchers, scientists, and professionals in drug development, providing detailed spectroscopic data, experimental protocols, and a workflow for analysis.

This compound, a polymethoxyflavonoid found in various medicinal plants such as Artemisia absinthium, Vitex trifolia, and Achillea millefolium, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1] A thorough understanding of its chemical structure, elucidated through spectroscopic techniques, is fundamental for its identification, characterization, and further development as a therapeutic agent.

Spectroscopic Data of this compound

The structural elucidation of this compound is achieved through a combination of spectroscopic methods. The following tables summarize the key quantitative data obtained from 1H NMR, 13C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data:

The ¹H NMR spectrum of this compound reveals characteristic signals for its aromatic protons and methoxy (B1213986) groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 6.54 | s | |

| H-2' | 7.34 | d | 2.2 |

| H-5' | 6.98 | d | 8.5 |

| H-6' | 7.45 | dd | 8.5, 2.2 |

| 3-OCH₃ | 3.89 | s | |

| 6-OCH₃ | 3.96 | s | |

| 7-OCH₃ | 3.99 | s | |

| 3'-OCH₃ | 3.94 | s | |

| 4'-OCH₃ | 3.97 | s | |

| 5-OH | 12.58 | s |

¹³C NMR (Carbon-13 NMR) Data:

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 155.8 |

| C-3 | 138.6 |

| C-4 | 179.1 |

| C-5 | 152.7 |

| C-6 | 132.1 |

| C-7 | 158.6 |

| C-8 | 90.4 |

| C-9 | 152.3 |

| C-10 | 106.5 |

| C-1' | 123.6 |

| C-2' | 109.8 |

| C-3' | 149.1 |

| C-4' | 151.2 |

| C-5' | 111.4 |

| C-6' | 120.2 |

| 3-OCH₃ | 60.1 |

| 6-OCH₃ | 60.9 |

| 7-OCH₃ | 56.4 |

| 3'-OCH₃ | 56.1 |

| 4'-OCH₃ | 56.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (hydroxyl group) |

| ~2940, 2850 | C-H stretching (methoxy and aromatic) |

| ~1655 | C=O stretching (flavonoid carbonyl) |

| ~1600, 1580, 1510 | C=C stretching (aromatic rings) |

| ~1270, 1100 | C-O stretching (ethers and phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound (C₂₀H₂₀O₈), the expected molecular weight is approximately 388.37 g/mol .

| m/z | Interpretation |

| 388 | [M]⁺ (Molecular ion) |

| 373 | [M - CH₃]⁺ |

| 358 | [M - 2CH₃]⁺ or [M - OCH₃ + H]⁺ |

| 343 | [M - CH₃ - CO]⁺ |

| 181 | Fragment corresponding to the A-ring |

| 165 | Fragment corresponding to the B-ring |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of flavonoids like this compound.

Sample Preparation for Spectroscopic Analysis

-

Extraction and Isolation: this compound is typically isolated from the dried and powdered plant material (e.g., leaves of Vitex trifolia) by extraction with a suitable solvent such as methanol (B129727) or ethanol. The crude extract is then subjected to chromatographic techniques like column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Purity Assessment: The purity of the isolated compound should be confirmed by HPLC before spectroscopic analysis.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-14 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled sequence to obtain singlets for all carbon atoms.

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of dry, pure this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution of the compound.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by coupling a liquid chromatograph to the mass spectrometer (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

In EI-MS, acquire the mass spectrum by scanning a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

-

In ESI-MS/MS, select the protonated molecule [M+H]⁺ or another suitable precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

References

Methodological & Application

Application Note: Quantification of Artemetin in Plant Extracts by High-Performance Liquid Chromatography with UV Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Artemetin (5,6,7,3',4'-pentamethoxyflavone) is a polymethoxylated flavonoid found in various medicinal plants, including species of Artemisia and Vitex. It has garnered scientific interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components within a complex plant extract. The separation is achieved on a C18 stationary phase with a polar mobile phase. Following separation, the analyte is detected by a UV-Vis detector at a wavelength where this compound exhibits strong absorbance. Quantification is performed using an external standard method, where the peak area of this compound in the sample is compared against a calibration curve generated from known concentrations of a pure this compound reference standard.

Experimental Protocols

Protocol 1: Sample Preparation - Extraction from Plant Material

This protocol describes a solid-liquid extraction method suitable for flavonoids like this compound from dried plant material.

-

Material Preparation: Dry the plant material (e.g., leaves, aerial parts) at 40-50°C to a constant weight and grind it into a fine powder (passing through a 40-60 mesh sieve).

-

Defatting Step:

-

Accurately weigh approximately 2.0 g of the powdered plant material into a cellulose (B213188) thimble.

-

Place the thimble in a Soxhlet extractor.

-

Extract with 150 mL of n-hexane for 4-6 hours to remove non-polar compounds like fats and chlorophyll.

-

Discard the n-hexane extract and allow the plant material in the thimble to air-dry completely.

-

-

Active Compound Extraction:

-